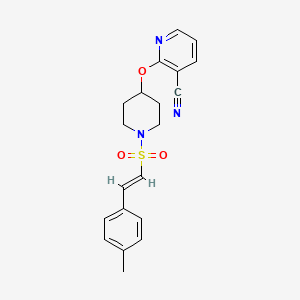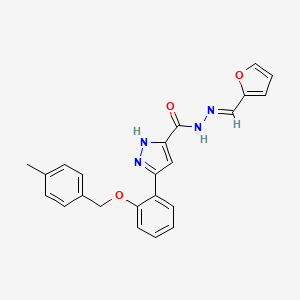
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a nicotinonitrile moiety, and a 4-methylstyryl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate linear precursor.
-
Introduction of the 4-Methylstyryl Group: : The 4-methylstyryl group is introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated precursor in the presence of a palladium catalyst.
-
Sulfonylation: : The piperidine intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
-
Coupling with Nicotinonitrile: : Finally, the nicotinonitrile moiety is introduced through a nucleophilic substitution reaction, where the sulfonylated piperidine reacts with a nicotinonitrile derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized at the piperidine ring or the styryl group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the styryl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Medicine: : Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
-
Industry: : Utilized in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)benzonitrile: Similar structure but with a benzonitrile moiety instead of nicotinonitrile.
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridinonitrile: Contains a pyridinonitrile group.
Uniqueness
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-16-4-6-17(7-5-16)10-14-27(24,25)23-12-8-19(9-13-23)26-20-18(15-21)3-2-11-22-20/h2-7,10-11,14,19H,8-9,12-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHUPJICDQBUPL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)

![(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine](/img/structure/B2836488.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)

![4-Methoxy-7-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2836494.png)




![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)
